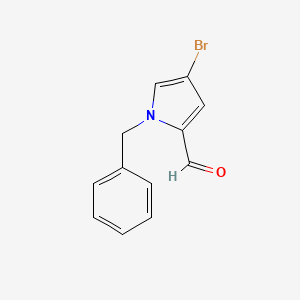
1-Benzyl-4-bromo-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-bromo-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with a benzyl group at the nitrogen atom, a bromine atom at the fourth position, and an aldehyde group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-bromo-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Addition of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, typically using benzyl halides in the presence of a base.
Formation of the Aldehyde Group: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-bromo-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products:
Oxidation: 1-Benzyl-4-bromo-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Benzyl-4-bromo-1H-pyrrole-2-methanol.
Substitution: 1-Benzyl-4-azido-1H-pyrrole-2-carbaldehyde.
Applications De Recherche Scientifique
1-Benzyl-4-bromo-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-bromo-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions . The molecular pathways involved can vary, but they often include inhibition or activation of specific proteins, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-1H-pyrrole-2-carbaldehyde: Lacks the bromine atom at the fourth position, resulting in different reactivity and applications.
4-Bromo-1H-pyrrole-2-carbaldehyde:
1-Benzyl-4-chloro-1H-pyrrole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness: 1-Benzyl-4-bromo-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the benzyl and bromine substituents, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C12H10BrNO |
|---|---|
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
1-benzyl-4-bromopyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2 |
Clé InChI |
QOBMVLLLQDDWQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C=C2C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


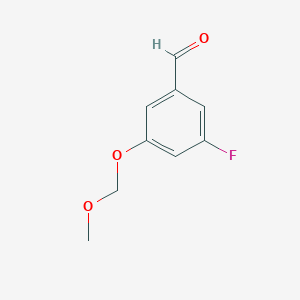
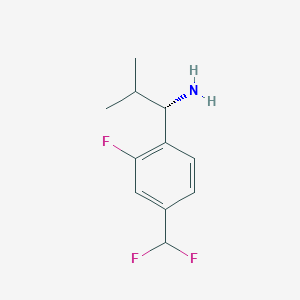

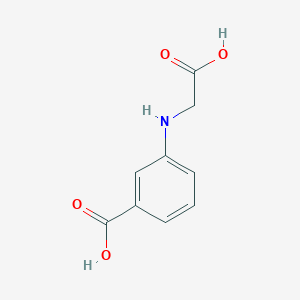
![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)



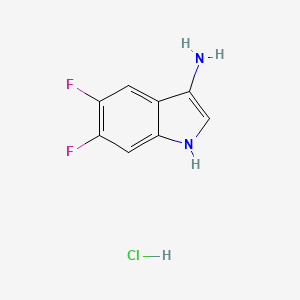
![2-[(Oxan-4-yl)amino]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile](/img/structure/B14031472.png)




